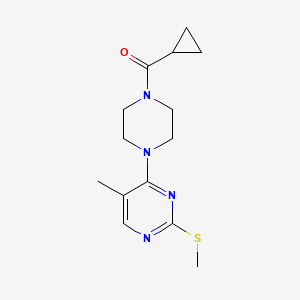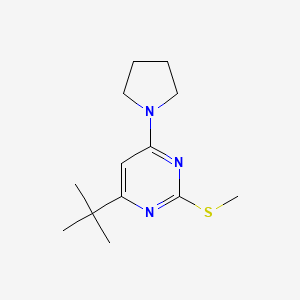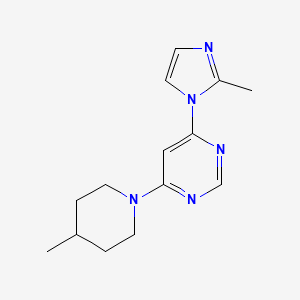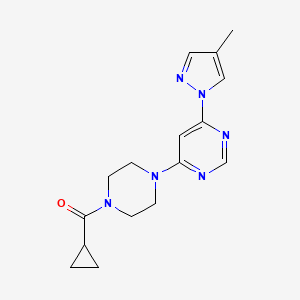![molecular formula C12H15N5O B6441658 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine CAS No. 2548977-08-6](/img/structure/B6441658.png)
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with various targets, including the ret (c-ret) receptor . The RET receptor plays a crucial role in cell growth and differentiation .
Mode of Action
It’s worth noting that similar pyrazole-bearing compounds have shown to inhibit their targets selectively . For instance, BLU-667, a similar compound, has been shown to selectively inhibit RET, thereby disrupting cell signaling .
Biochemical Pathways
Inhibition of the ret receptor, as seen with similar compounds, can disrupt various cellular processes, including cell growth and differentiation .
Pharmacokinetics
Similar compounds are known to have good solubility in dmso , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a similar compound, displayed superior antipromastigote activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Pyrazole: The pyrimidine intermediate is then reacted with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate to introduce the pyrazole moiety.
Attachment of Morpholine: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine ring.
Scientific Research Applications
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine
- 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine
- 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine
Uniqueness
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activity compared to similar compounds with different ring systems. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQNPRSKAHIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6441588.png)

![3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6441603.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)


![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)
![4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B6441628.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)
![2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441637.png)
![6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441640.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)

